

physical and chemical properties of 4-Fluoro-3-nitrophenylacetic acid

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylacetic acid

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An In-depth Technical Guide to 4-Fluoro-3-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core physical and chemical properties of **4-Fluoro-3-nitrophenylacetic acid**, a compound of interest in contemporary chemical research and drug discovery. This document collates available data on its properties, outlines relevant experimental protocols, and presents key information in a structured format to support ongoing research and development efforts.

Core Properties

4-Fluoro-3-nitrophenylacetic acid is a substituted phenylacetic acid derivative. Its chemical structure, featuring a fluorine atom and a nitro group on the phenyl ring, imparts distinct electronic properties that are of interest in medicinal chemistry and material science.

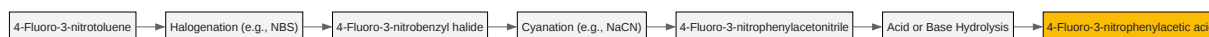
Table 1: Physical and Chemical Properties of **4-Fluoro-3-nitrophenylacetic acid**

Property	Value	Source/Notes
CAS Number	192508-36-4	[1]
Molecular Formula	C ₈ H ₆ FNO ₄	[1]
Molecular Weight	199.14 g/mol	[1]
Physical State	Solid	[1]
Melting Point	Not available	Data not found in searches.
Boiling Point	Not available	Data not found in searches.
pKa	Not available	Data not found in searches.
Solubility	Soluble in 95% ethanol	Inferred from the solubility of the related compound 4-Fluoro-3-nitrobenzoic acid.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-3-nitrophenylacetic acid** was not found in the available literature, a common synthetic route would likely involve the hydrolysis of the corresponding nitrile, 4-fluoro-3-nitrophenylacetonitrile. The synthesis of this nitrile precursor could potentially start from 4-fluoro-3-nitrotoluene.

A generalized workflow for such a synthesis is proposed below.



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Figure 1: Proposed synthetic workflow for **4-Fluoro-3-nitrophenylacetic acid**.

General Experimental Protocol for Nitrile Hydrolysis

The following is a generalized protocol for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid, which could be adapted for the synthesis of **4-Fluoro-3-nitrophenylacetic acid**.

acid from its corresponding nitrile. This protocol is based on a known procedure for the hydrolysis of p-nitrobenzyl cyanide.^[2]

Materials:

- 4-Fluoro-3-nitrophenylacetonitrile
- Concentrated sulfuric acid
- Water
- Ice

Procedure:

- In a round-bottom flask, combine the 4-fluoro-3-nitrophenylacetonitrile with a solution of concentrated sulfuric acid in water.
- Attach a reflux condenser and heat the mixture to boiling for approximately 15-30 minutes. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture in an ice bath to precipitate the crude product.
- Collect the solid by vacuum filtration and wash it with cold water.
- The crude **4-Fluoro-3-nitrophenylacetic acid** can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Fluoro-3-nitrophenylacetic acid** was identified in the performed searches. However, characteristic spectral features can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for **4-Fluoro-3-nitrophenylacetic acid**

Technique	Predicted Characteristic Peaks/Signals
^1H NMR	Aromatic protons (multiplets), methylene protons (singlet), carboxylic acid proton (broad singlet).
^{13}C NMR	Carbonyl carbon, aromatic carbons (showing C-F coupling), methylene carbon.
IR Spectroscopy	O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-NO ₂ stretches (asymmetric and symmetric), C-F stretch.
Mass Spectrometry	Molecular ion peak (M^+) at m/z 199, with fragmentation patterns corresponding to the loss of COOH, NO ₂ , and other fragments.

Safety and Handling

Specific safety data for **4-Fluoro-3-nitrophenylacetic acid** is not readily available. However, based on the safety data sheets for related nitrophenylacetic acids, the following precautions are recommended.[\[3\]](#)[\[4\]](#)[\[5\]](#)

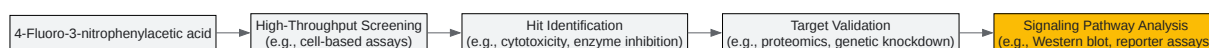
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Handling: Avoid creating dust. Use in a well-ventilated area. Avoid all personal contact, including inhalation. Do not eat, drink, or smoke when handling.
- Storage: Keep containers securely sealed in a cool, dry, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Biological Activity and Signaling Pathways

The biological activity of **4-Fluoro-3-nitrophenylacetic acid** has not been explicitly detailed in the available literature. However, the presence of the nitroaromatic and fluorinated phenylacetic acid moieties suggests potential for various biological effects. Nitro-containing compounds are known to have a wide range of biological activities, including antimicrobial and anti-

inflammatory properties.[6] The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and bioavailability.[7]

Further research is required to elucidate the specific biological targets and potential signaling pathway interactions of **4-Fluoro-3-nitrophenylacetic acid**. A hypothetical workflow for investigating its biological activity is presented below.



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